Azetidin-2-ylmethanamine dihydrochloride

Descripción general

Descripción

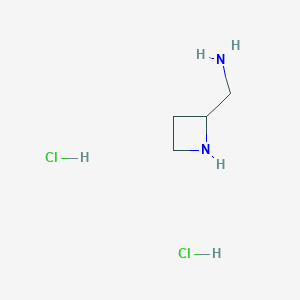

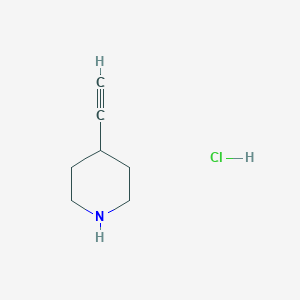

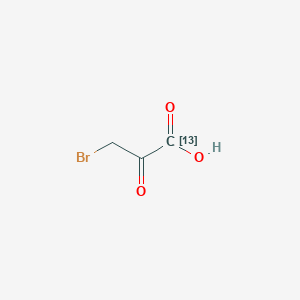

Azetidin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.06 g/mol .

Molecular Structure Analysis

The molecular structure of Azetidin-2-ylmethanamine dihydrochloride consists of 4 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The Azetidin-2-ylmethanamine molecule contains a total of 16 bond(s). There are 6 non-H bond(s), 1 rotatable bond(s), 1 four-membered ring(s), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .Physical And Chemical Properties Analysis

Azetidin-2-ylmethanamine dihydrochloride appears as a white hygroscopic solid . It has a molecular weight of 159.06 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Azetidines

Azetidin-2-ylmethanamine dihydrochloride can be used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction, which involves a [2 + 2] photocycloaddition between an imine and an alkene component. This method is efficient for creating azetidine compounds with potential applications in medicinal chemistry .

Antimicrobial Applications

Derivatives of azetidin-2-ylmethanamine dihydrochloride have shown promise in antimicrobial screening, with potential uses in developing new antibacterial and antifungal agents .

Polymerization for Material Science

The ring strain in azetidines, including those derived from azetidin-2-ylmethanamine dihydrochloride, makes them suitable monomers for polymerization. Resulting polymers have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection .

Medicinal Chemistry

Azetidin-2-ylmethanamine dihydrochloride can serve as a building block in medicinal chemistry due to its stability and unique reactivity. It can be used as an amino acid surrogate in peptidomimetic and nucleic acid chemistry .

Discovery of Bioactive Compounds

Research has indicated that 2-azetidinone derivatives, which can be synthesized from azetidin-2-ylmethanamine dihydrochloride, are of high interest for their diverse bioactivities, including anticancer, antidiabetic, and antitumor properties .

Chemical Synthesis Research

Azetidin-2-ylmethanamine dihydrochloride is involved in the development of novel synthetic methodologies, contributing to the advancement of organic synthesis research .

Potential CNS Activity

Compounds derived from azetidin-2-ylmethanamine dihydrochloride may exhibit central nervous system (CNS) activity, offering avenues for research into neuroactive drugs .

Pesticidal Applications

The compound’s derivatives have also been explored for pesticidal activities, suggesting its use in agricultural chemistry to develop new pesticides .

Each of these fields presents unique challenges and opportunities for further exploration and application of azetidin-2-ylmethanamine dihydrochloride in scientific research.

Synthesis of azetidines by aza Paternò–Büchi reactions Synthesis and Antimicrobial Screening of Novel Azetidin-2-ones Derived Aziridines and azetidines: building blocks for polyamines by anionic A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES RSC Publishing - Recent advances in synthetic facets of immensely

Propiedades

IUPAC Name |

azetidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-4-1-2-6-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQMGDBIAPDVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-2-ylmethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)

![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)

![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)